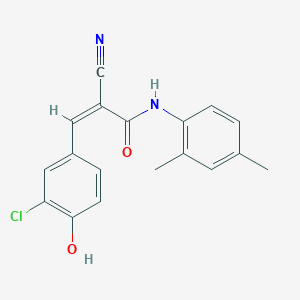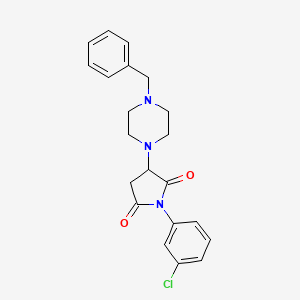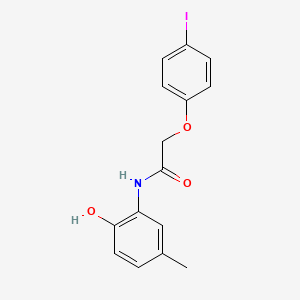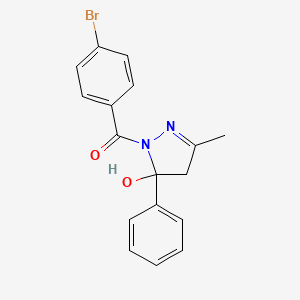![molecular formula C19H19ClO4 B5027466 5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B5027466.png)
5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 5-chloro-2-hydroxybenzaldehyde and 2-(2-methoxy-4-prop-2-enylphenoxy)ethanol.
Etherification: The hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is etherified with 2-(2-methoxy-4-prop-2-enylphenoxy)ethanol under basic conditions to form the desired ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: 5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzoic acid.
Reduction: 5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-chloro-2-methoxybenzaldehyde: Similar structure with a bromo group instead of a prop-2-enyl group.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with an amide group instead of an aldehyde group.
Uniqueness
5-Chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
5-chloro-2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4/c1-3-4-14-5-7-18(19(11-14)22-2)24-10-9-23-17-8-6-16(20)12-15(17)13-21/h3,5-8,11-13H,1,4,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOLXQAIBFMGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5027386.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5027395.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5027403.png)
![3-[1-(4-hydroxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5027411.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5027426.png)
![4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5027433.png)

![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(2-fluorophenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5027440.png)
![4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5027449.png)

![[4-[(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B5027454.png)

![2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5027460.png)

